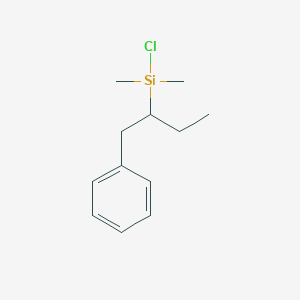

Chloro-dimethyl-(1-phenylbutan-2-yl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloro-dimethyl-(1-phenylbutan-2-yl)silane is a chemical compound with the molecular formula C12H19ClSi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-dimethyl-(1-phenylbutan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with 1-phenylbutan-2-yl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the organolithium reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Chloro-dimethyl-(1-phenylbutan-2-yl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the silicon-chlorine bond to a silicon-oxygen bond.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the silicon-chlorine bond.

Major Products Formed

Substitution Reactions: The major products are organosilicon compounds with different functional groups, such as silanols, siloxanes, or silazanes.

Oxidation Reactions: The primary products are silanols or siloxanes.

Reduction Reactions: The main products are silanes with different substituents.

Scientific Research Applications

Chloro-dimethyl-(1-phenylbutan-2-yl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.

Medicine: Organosilicon compounds derived from this compound are investigated for their potential use in drug delivery systems and as therapeutic agents.

Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of chloro-dimethyl-(1-phenylbutan-2-yl)silane involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Chlorodimethylsilane: A simpler organosilicon compound with the formula (CH3)2SiHCl.

Dimethylphenylchlorosilane: An organosilicon compound with the formula (CH3)2SiClC6H5.

Chlorotrimethylsilane: An organosilicon compound with the formula (CH3)3SiCl.

Uniqueness

Chloro-dimethyl-(1-phenylbutan-2-yl)silane is unique due to the presence of the 1-phenylbutan-2-yl group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex organosilicon compounds and in applications where specific reactivity is required.

Biological Activity

Chloro-dimethyl-(1-phenylbutan-2-yl)silane is a silane compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound is characterized by the presence of a chlorosilane functional group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorosilane group can participate in nucleophilic substitution reactions, allowing it to modify proteins, nucleic acids, and lipids. This reactivity may lead to alterations in cellular signaling pathways and metabolic processes.

Key Mechanisms:

- Nucleophilic Substitution : The chlorosilane can react with nucleophiles in biological systems, potentially leading to changes in protein structure and function.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a tool in biochemical research.

| Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent. |

| Cytotoxicity | Demonstrated cytotoxic effects on various cancer cell lines, indicating possible use in cancer therapy. |

| Enzyme Inhibition | May act as an inhibitor for specific enzymes involved in metabolic pathways. |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Properties : A study evaluated the compound's effectiveness against gram-negative bacteria. Results indicated significant inhibition at concentrations above 0.5%, suggesting its potential as an antimicrobial agent .

- Cytotoxic Effects : Research conducted on cancer cell lines revealed that this compound reduced cell viability in a dose-dependent manner. The study highlighted its potential application in targeted cancer therapies .

- Enzyme Interaction Studies : Investigations into the compound's ability to inhibit specific enzymes showed promising results, indicating that it may serve as a lead compound for developing enzyme inhibitors .

Properties

Molecular Formula |

C12H19ClSi |

|---|---|

Molecular Weight |

226.82 g/mol |

IUPAC Name |

chloro-dimethyl-(1-phenylbutan-2-yl)silane |

InChI |

InChI=1S/C12H19ClSi/c1-4-12(14(2,3)13)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |

InChI Key |

CMTMEAGGESVAHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)[Si](C)(C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.